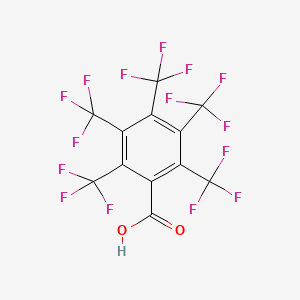
2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid is a highly fluorinated aromatic compound known for its unique chemical properties. The presence of five trifluoromethyl groups attached to the benzene ring significantly enhances its electron-withdrawing capabilities, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of benzoic acid derivatives using trifluoromethylating agents under controlled conditions . Another approach involves the use of trifluoromethylated precursors, which are then subjected to further chemical transformations to achieve the desired product .
Industrial Production Methods: Industrial production of 2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid often employs scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The electron-withdrawing nature of the trifluoromethyl groups makes the compound highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the presence of multiple trifluoromethyl groups may influence the reaction pathways and products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzoic acid derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid exerts its effects is primarily through its strong electron-withdrawing properties. This influences the reactivity of the benzene ring and the overall stability of the compound. The trifluoromethyl groups can interact with various molecular targets, including enzymes and receptors, altering their activity and function .
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, 2,3,4,5,6-Pentakis(trifluoromethyl) benzoic acid is unique due to the presence of five trifluoromethyl groups, which significantly enhance its electron-withdrawing capabilities. This makes it more reactive and versatile in various chemical reactions and applications .
Properties
IUPAC Name |
2,3,4,5,6-pentakis(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF15O2/c13-8(14,15)2-1(7(28)29)3(9(16,17)18)5(11(22,23)24)6(12(25,26)27)4(2)10(19,20)21/h(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFQBQNTMZDSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF15O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

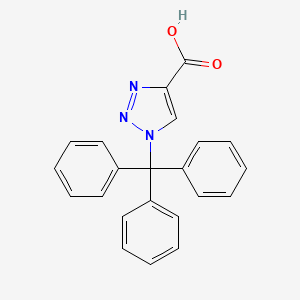
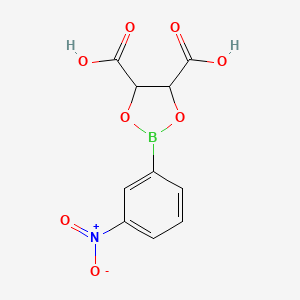

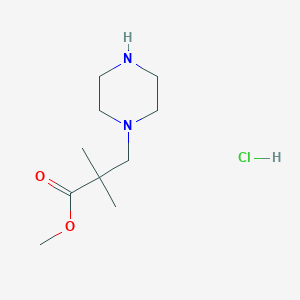
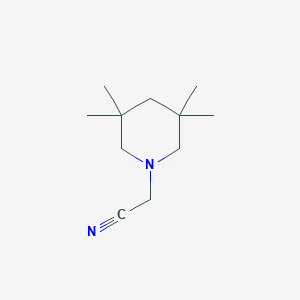

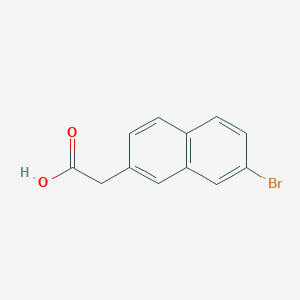


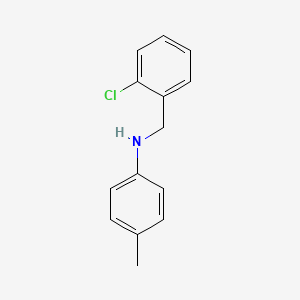
![2-[4,5-Dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12109339.png)
![N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12109346.png)

